molecular formula C8H10N2O2S B12280267 1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B12280267
M. Wt: 198.24 g/mol
InChI Key: ZUNUZTGIGXPICL-UHFFFAOYSA-N
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Description

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound with a unique structure that includes a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methylated diazinane derivative with a prop-2-enyl group and a sulfur source. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can lead to a variety of substituted diazinane derivatives .

Scientific Research Applications

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-sulfanylidene-1,3-diazinane-4,6-dione: A similar compound with a slightly different structure, often used in similar applications.

    1-Prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Another related compound with additional functional groups, providing different chemical properties.

Uniqueness

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

1-methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C8H10N2O2S/c1-3-4-10-7(12)5-6(11)9(2)8(10)13/h3H,1,4-5H2,2H3

InChI Key

ZUNUZTGIGXPICL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=O)N(C1=S)CC=C

Origin of Product

United States

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